5,5-Diphenyl-D10-hydantoin

Catalog No.
S1483572
CAS No.
65854-97-9
M.F
C15H12N2O2
M. Wt
262.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5-Diphenyl-D10-hydantoin

CAS Number

65854-97-9

Product Name

5,5-Diphenyl-D10-hydantoin

IUPAC Name

5,5-bis(2,3,4,5,6-pentadeuteriophenyl)imidazolidine-2,4-dione

Molecular Formula

C15H12N2O2

Molecular Weight

262.33 g/mol

InChI

InChI=1S/C15H12N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D

InChI Key

CXOFVDLJLONNDW-LHNTUAQVSA-N

SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3

Synonyms

5,5-(Diphenyld10)-2,4-imidazolidinedione; Aleviatin-d10; DPH-d10; Denyl-d10; Di-Hydan-d10; Di-Lan-d10; Dihycon-d10; Dilabid-d10; Dintoina-d10; Diphantoin-d10; Diphedan-d10; Diphenat-d10; Diphenylan-d10; Phenytoin-d10; Phenytoine-d10; Sodanton-d10; Ze

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)NC(=O)N2)C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H]

5,5-Diphenyl-D10-hydantoin is a deuterated derivative of diphenylhydantoin, which is a well-known anticonvulsant medication. Its chemical formula is C15H2D10N2O2C_{15}H_{2}D_{10}N_{2}O_{2}, and it features a hydantoin ring structure with two phenyl groups at the 5-position, where ten hydrogen atoms are replaced by deuterium isotopes. This isotopic substitution allows for its application in metabolic studies as a tracer, facilitating the investigation of pharmacokinetics and dynamics in biological systems .

The mechanism of action of phenytoin, the parent compound of 5,5-Diphenyl-D10-hydantoin, is not fully understood but likely involves multiple effects on neuronal activity. It is thought to primarily inhibit voltage-gated sodium channels in the nervous system, thereby stabilizing neuronal membranes and reducing hyperexcitability that leads to seizures.

The mechanism of action of 5,5-Diphenyl-D10-hydantoin is likely similar to phenytoin due to their identical structure. However, the deuterium labeling allows researchers to track the fate of the molecule in the body without affecting its pharmacological properties [].

Isotopic Tracer for Phenytoin Studies:

,5-Diphenyl-D10-hydantoin is an isotopically labeled version of the antiepileptic drug phenytoin. The "D10" refers to the presence of ten deuterium atoms (isotopes of hydrogen) incorporated into the molecule. This specific isotopic labeling allows scientists to distinguish the labeled compound from the unlabeled phenytoin naturally present in the body.

This distinction makes 5,5-Diphenyl-D10-hydantoin a valuable tool in pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of drugs in the body. Researchers can administer the labeled compound to study its absorption rate, metabolism pathways, and elimination routes within the body. This information helps in understanding the drug's efficacy, potential side effects, and individual patient variability in drug response.

Investigation of Metabolic Pathways:

5,5-Diphenyl-D10-hydantoin can also be used to elucidate the specific metabolic pathways of phenytoin. By analyzing the breakdown products of the labeled compound in various tissues or biological fluids, scientists can identify the enzymes involved in its metabolism and determine the relative contribution of each pathway. This information is crucial for developing new drugs with improved metabolic profiles and designing personalized treatment strategies based on individual patients' metabolic capabilities.

Characteristic of hydantoins:

  • Oxidation: Similar to its non-deuterated counterpart, it can be oxidized to form various metabolites.
  • N-alkylation: The compound can react with alkyl halides, leading to N-alkylated derivatives, which may have altered pharmacological properties.
  • Substitution Reactions: The deuterium atoms can be substituted by other nucleophiles in nucleophilic substitution reactions.

These reactions are essential for understanding the compound's behavior in biological systems and its potential modifications for therapeutic applications.

5,5-Diphenyl-D10-hydantoin exhibits significant biological activity primarily as an anticonvulsant agent. It stabilizes excitable membranes and modulates ion channels, particularly sodium, potassium, and calcium channels, which are crucial in neuronal excitability and seizure activity suppression . Studies have shown that it effectively reduces the incidence of grand mal seizures and may also have applications in treating other neurological conditions such as trigeminal neuralgia and Parkinson's syndrome .

The synthesis of 5,5-Diphenyl-D10-hydantoin typically involves the following steps:

  • Starting Materials: The synthesis begins with appropriate phenyl-substituted precursors.
  • Deuteration: The introduction of deuterium can be achieved through various methods such as using deuterated solvents or reagents during the reaction process.
  • Cyclization: The formation of the hydantoin ring is accomplished through cyclization reactions involving urea derivatives and phenyl groups.

This synthesis allows researchers to produce labeled compounds for analytical purposes or to study metabolic pathways involving hydantoins .

5,5-Diphenyl-D10-hydantoin has several important applications:

  • Anticonvulsant Therapy: It is primarily used in the treatment of epilepsy and seizure disorders due to its ability to stabilize neuronal activity.
  • Metabolic Tracing: As a deuterated compound, it serves as a tracer in metabolic studies, aiding in the understanding of drug metabolism and pharmacokinetics .
  • Research Tool: It is utilized in laboratory settings for quantifying phenytoin levels via mass spectrometry techniques .

Research on 5,5-Diphenyl-D10-hydantoin has indicated its interactions with various biological systems:

  • Ion Channel Modulation: The compound affects sodium-calcium exchange mechanisms in neuronal cells, contributing to its anticonvulsant effects.
  • Metabolic Pathways: Studies have shown that it undergoes metabolic conversion to hydroxylated forms that may lack pharmacological activity but are essential for understanding its efficacy and safety profiles .

These interaction studies are critical for developing safer and more effective therapeutic agents based on hydantoin structures.

Several compounds share structural similarities with 5,5-Diphenyl-D10-hydantoin. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
DiphenylhydantoinSame hydantoin core structureNon-deuterated version used clinically
PhenytoinIdentical core with different isotopesWidely used anticonvulsant
DiphenylthiohydantoinContains sulfur atomExhibits goitrogenic effects on thyroid function
5-MethylhydantoinMethyl substitution at 5-positionPotentially altered pharmacological properties

The uniqueness of 5,5-Diphenyl-D10-hydantoin lies in its isotopic labeling with deuterium, which provides advantages in tracing studies without significantly altering its pharmacological properties compared to non-labeled forms . This characteristic makes it an invaluable tool for both therapeutic applications and research into drug metabolism.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

262.152645089 g/mol

Monoisotopic Mass

262.152645089 g/mol

Heavy Atom Count

19

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Modify: 2023-09-18

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